5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a fluorine atom and two methyl groups, as well as a thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity may also be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydride or potassium carbonate, to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor binding, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole
- 5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- 5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-triazole
Uniqueness
5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a fluorinated pyrazole ring and a thiadiazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, specific binding affinity, and unique reactivity patterns, which are not observed in similar compounds.
Properties
IUPAC Name |
5-(5-fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN5S/c1-3-4(5(8)13(2)12-3)6-10-11-7(9)14-6/h1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPQJPPDENJZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=NN=C(S2)N)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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